molecular formula C17H25BO4 B580930 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester CAS No. 1243540-13-7

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester

Cat. No. B580930
M. Wt: 304.193
InChI Key: HXUREWBKGGLFKY-UHFFFAOYSA-N
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Description

“2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” is a chemical compound with the CAS Number: 1243540-13-7. Its molecular weight is 304.19 and its IUPAC name is methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary : Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Drug Delivery

  • Application Summary : Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis .
  • Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
  • Results or Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

3. Protodeboronation

  • Application Summary : Protodeboronation of pinacol boronic esters is a process that has been developed recently. This process is a radical approach to remove the boron moiety from 1°, 2°, and 3° alkyl boronic esters .

4. Functionalizing Deboronation

  • Application Summary : Functionalizing deboronation of alkyl boronic esters is a well-developed process. This process involves the conversion of the boron moiety into a broad range of functional groups .

5. Matteson Homologation

  • Application Summary : Matteson homologation is a process that involves the protodeboronation of boronic esters. This process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

6. Functional Group Transformation

  • Application Summary : The boron moiety in boronic esters can be converted into a broad range of functional groups. This transformation includes oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

properties

IUPAC Name

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUREWBKGGLFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester

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